molecular formula C13H13NO2S2 B2424494 (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 303798-03-0

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2424494
CAS No.: 303798-03-0
M. Wt: 279.37
InChI Key: DCJDQFRWWUATCO-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropoxybenzylidene group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the benzylidene group can yield the corresponding thiazolidine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzylidene group are key structural features that enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Isopropoxybenzylidene)hydrazinecarbothioamide
  • N’-(4-Isopropoxybenzylidene)-2-methoxy-2-phenylacetohydrazide
  • 4-Chloro-N’-(4-isopropoxybenzylidene)benzenesulfonohydrazide

Uniqueness

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific combination of a thiazole ring with an isopropoxybenzylidene group This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

(5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJDQFRWWUATCO-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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